molecular formula C9H14N2 B6228756 7-Cyanooctahydroindolizine CAS No. 1542372-94-0

7-Cyanooctahydroindolizine

货号 B6228756
CAS 编号: 1542372-94-0
分子量: 150.22 g/mol
InChI 键: FMJFHKPQFBKCKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Octahydroindolizine-7-carbonitrile (OHI-7CN) is a naturally occurring heterocyclic compound derived from indole, which is a structural component of various alkaloids. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. OHI-7CN is a mixture of two diastereomers, which are compounds with the same chemical formula but different spatial arrangement of the atoms. This mixture can be synthesized by several methods, including the Fischer indole synthesis, the Pictet-Spengler reaction, and the Mannich reaction.

作用机制

The mechanism of action of 7-Cyanooctahydroindolizine is not fully understood. However, it is thought to act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 results in decreased production of these mediators, which leads to reduced inflammation and pain. In addition, this compound has been shown to possess anti-oxidant and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been demonstrated to possess anti-tumorigenic and anti-metastatic properties in various cancer cell lines. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

实验室实验的优点和局限性

The main advantage of 7-Cyanooctahydroindolizine is its ability to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 results in decreased production of these mediators, which leads to reduced inflammation and pain. However, there are some limitations to using this compound in laboratory experiments. For example, it is not stable in solution and must be stored in an inert atmosphere. In addition, this compound is not soluble in water and must be used in organic solvents.

未来方向

The potential applications of 7-Cyanooctahydroindolizine are still being explored. Possible future directions include the development of new synthetic methods for the synthesis of this compound, the study of its pharmacological properties, and the development of new pharmaceuticals based on this compound. In addition, further research is needed to better understand its mechanism of action and its potential therapeutic benefits. Lastly, further research is needed to explore the potential of this compound as an anti-cancer agent.

合成方法

The Fischer indole synthesis is the most widely used method for the synthesis of 7-Cyanooctahydroindolizine. This method involves the condensation of a substituted aniline with an aldehyde or ketone in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the desired product. The Pictet-Spengler reaction involves the condensation of an aryl aldehyde with an amine in the presence of a base. This reaction produces an imine intermediate, which is then cyclized to form the desired product. The Mannich reaction is a three-component reaction involving an amine, an aldehyde, and a ketone. This reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the desired product.

科学研究应用

7-Cyanooctahydroindolizine has been extensively studied for its biological properties. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. This compound has also been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been demonstrated to possess anti-tumorigenic and anti-metastatic properties in various cancer cell lines. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for octahydroindolizine-7-carbonitrile, Mixture of diastereomers involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethyl-3-hexyne-2,5-diol", "ethyl acetoacetate", "benzaldehyde", "ammonium acetate", "sodium ethoxide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethyl-3-hexyne-2,5-diol and ethyl acetoacetate in the presence of ammonium acetate to form 2,5-dimethyl-4-hydroxy-3,6-dioxohept-1-en-1-yl ethyl carbonate.", "Step 2: Cyclization of the above intermediate with benzaldehyde in the presence of sodium ethoxide to form 2,5-dimethyl-7-phenyl-1,2,3,4,5,6,7,8-octahydroindolizine.", "Step 3: Conversion of the above intermediate to octahydroindolizine-7-carbonitrile, Mixture of diastereomers by reacting with acetic acid and hydrochloric acid followed by treatment with sodium bicarbonate and sodium chloride in water." ] }

CAS 编号

1542372-94-0

分子式

C9H14N2

分子量

150.22 g/mol

IUPAC 名称

1,2,3,5,6,7,8,8a-octahydroindolizine-7-carbonitrile

InChI

InChI=1S/C9H14N2/c10-7-8-3-5-11-4-1-2-9(11)6-8/h8-9H,1-6H2

InChI 键

FMJFHKPQFBKCKZ-UHFFFAOYSA-N

规范 SMILES

C1CC2CC(CCN2C1)C#N

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。